![molecular formula C12H9BrO2 B1379116 4'-Bromo-[1,1'-biphenyl]-2,4-diol CAS No. 1418117-89-1](/img/structure/B1379116.png)

4'-Bromo-[1,1'-biphenyl]-2,4-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

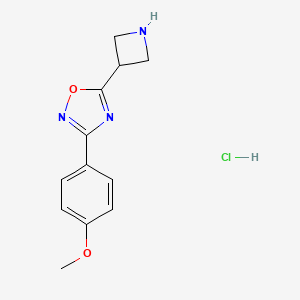

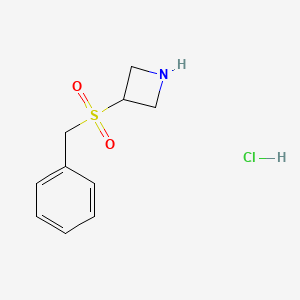

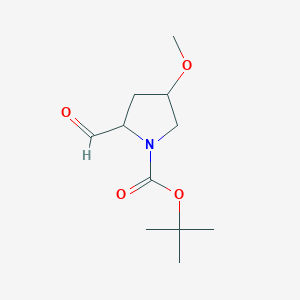

“4’-Bromo-[1,1’-biphenyl]-2,4-diol” is a biphenyl starting material . It has the molecular formula C12H9Br and is a useful intermediate in various chemical reactions .

Synthesis Analysis

The synthesis of “4’-Bromo-[1,1’-biphenyl]-2,4-diol” involves vinylation of 4-bromo-4-hydroxybiphenyl and ethyl acrylate using a Pd (OAc) 2/PPh 3 catalyst . The product of this reaction is Ethyl 4- (4-hydroxyphenyl) cinnamate, with 4-hydroxybiphenyl and ethyl cinnamate as side products .Molecular Structure Analysis

The molecular structure of “4’-Bromo-[1,1’-biphenyl]-2,4-diol” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is PKJBWOWQJHHAHG-UHFFFAOYSA-N .Chemical Reactions Analysis

“4’-Bromo-[1,1’-biphenyl]-2,4-diol” undergoes vinylation with ethyl acrylate in the presence of a Pd (OAc) 2/PPh 3 catalyst . This reaction results in the formation of Ethyl 4- (4-hydroxyphenyl) cinnamate .Physical And Chemical Properties Analysis

“4’-Bromo-[1,1’-biphenyl]-2,4-diol” has a molecular weight of 233.104 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 355.5±17.0 °C at 760 mmHg, and a melting point of 164-166 °C (lit.) .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediate

4’-Bromo-[1,1’-biphenyl]-2,4-diol: serves as a valuable intermediate in organic synthesis. It can be used to prepare various biphenyl derivatives through palladium-catalyzed coupling reactions . These derivatives are crucial in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

Material Science

In material science, this compound can contribute to the development of novel materials. Its bromine atom can be replaced with other functional groups, leading to materials with unique electronic and optical properties, potentially useful for OLEDs or organic photovoltaics .

Pharmacological Research

The biphenyl structure is a common motif in drug molecules4’-Bromo-[1,1’-biphenyl]-2,4-diol could be used to synthesize new drug candidates, especially in the realm of anti-inflammatory and cardiovascular agents, given the biological activity associated with biphenyl diols .

Environmental Studies

This compound can be used in environmental studies to understand the behavior of brominated organic compounds, which are often persistent environmental pollutants. Studies on its degradation could provide insights into the breakdown of similar compounds in nature .

Analytical Chemistry

As a standard in analytical chemistry, 4’-Bromo-[1,1’-biphenyl]-2,4-diol can help in the calibration of instruments like GC-MS, used for detecting brominated compounds in various samples, which is essential for environmental monitoring and food safety .

Catalysis

In catalysis, this compound can be used to study the mechanisms of bromination and debromination reactions. Understanding these reactions is crucial for designing more efficient catalysts for industrial processes involving halogenated compounds .

Electrophilic Aromatic Substitution Research

It can be utilized to explore electrophilic aromatic substitution reactions, a fundamental type of reaction in organic chemistry. Research in this area can lead to more efficient synthetic routes for complex aromatic compounds .

Biochemical Research

Finally, in biochemical research, 4’-Bromo-[1,1’-biphenyl]-2,4-diol can be used to study enzyme-catalyzed halogenation and dehalogenation, which are important processes in the metabolism of xenobiotic compounds .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar brominated biphenyl compounds often interact with cytochrome p-450-dependent monooxygenases .

Mode of Action

In vitro studies have shown that 4-bromobiphenyl, a related compound, undergoes metabolism by cytochrome P-450-dependent monooxygenases in rat hepatic microsomes . This suggests that 4’-Bromo-[1,1’-biphenyl]-2,4-diol may also interact with these enzymes, leading to changes in cellular metabolism.

Pharmacokinetics

The compound’s molecular weight of 233104 suggests that it may be absorbed and distributed in the body. Its interaction with cytochrome P-450-dependent monooxygenases indicates that it is likely metabolized in the liver.

Result of Action

Its potential interaction with cytochrome p-450-dependent monooxygenases and activation of xenobiotic metabolizing enzyme genes suggest that it may influence cellular metabolism and detoxification processes.

Propiedades

IUPAC Name |

4-(4-bromophenyl)benzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7,14-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYITVXFQTKCHLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-[1,1'-biphenyl]-2,4-diol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)

![4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1379041.png)

![4-[(1R,3S,4R,6S)-1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol](/img/structure/B1379053.png)